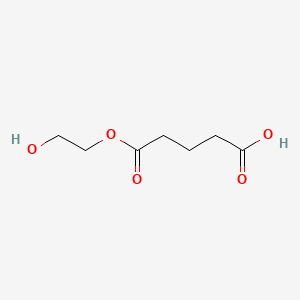

(2-Hydroxyethyl) hydrogen glutarate

Description

(2-Hydroxyethyl) hydrogen glutarate is a mono-ester derivative of glutaric acid, where a 2-hydroxyethyl group is esterified to one of the carboxyl groups of glutaric acid. The compound is synthesized via esterification reactions, as exemplified by the preparation of related bis-thymine derivatives using 2-hydroxyethyl groups . Its applications span coordination chemistry, biomedicine, and materials science, owing to its dual functional groups (carboxylate and hydroxyl), which enable diverse interactions with metals and biomolecules.

Properties

CAS No. |

29338-36-1 |

|---|---|

Molecular Formula |

C7H12O5 |

Molecular Weight |

176.17 g/mol |

IUPAC Name |

5-(2-hydroxyethoxy)-5-oxopentanoic acid |

InChI |

InChI=1S/C7H12O5/c8-4-5-12-7(11)3-1-2-6(9)10/h8H,1-5H2,(H,9,10) |

InChI Key |

VCGUYZUZNZHTGZ-UHFFFAOYSA-N |

Canonical SMILES |

C(CC(=O)O)CC(=O)OCCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Glutaric Acid (HOOC-(CH₂)₃-COOH)

- Structural Differences : Lacks ester or hydroxyl modifications.

- For example, diethyl glutarate (DEG) enhances CD8+ T cell differentiation at lower doses than glutaric acid, suggesting esterification improves cellular uptake or stability .

- Coordination Chemistry : Forms stable lanthanide coordination polymers (e.g., Eu(III) and Tb(III) complexes) through carboxylate groups, enabling luminescent sensor applications .

- Applications : Primarily used in industrial polymer synthesis.

Diethyl Glutarate (DEG, (CH₂CH₂OOC)₂-(CH₂)₃)

- Structural Differences : Fully esterified with ethyl groups.

- Biological Activity : DEG significantly enhances CD8+ T cell differentiation at lower concentrations (10 µM) compared to glutaric acid (≥100 µM required), highlighting the role of ester groups in bioavailability .

- Volatility : Higher volatility than (2-Hydroxyethyl) hydrogen glutarate, making it suitable for food flavoring (e.g., dimethyl glutarate in beef jerky) .

- Limitations : Lacks hydroxyl groups, reducing hydrogen-bonding capacity in materials science applications.

L-2-Hydroxyglutarate (L-2-HG, HOOC-CH(OH)-(CH₂)₂-COOH)

Other Esters (Methyl, Ethyl Glutarates)

- Physical Properties : Lower polarity than (2-Hydroxyethyl) hydrogen glutarate due to the absence of hydroxyl groups, leading to higher volatility (e.g., ethyl glutarate in fragrances) .

- Coordination Behavior : Less likely to form hydrogen-bonded networks in metal-organic frameworks compared to hydroxyl-containing derivatives .

Coordination Chemistry and Sensing

- For example, Eu(III)-glutarate complexes exhibit red emission sensitive to Fe³⁺ ions, a property that could be modulated by hydroxyl group interactions .

Electrostatic and Steric Interactions

- In molecular modeling studies, 2-hydroxyethyl groups contribute to favorable electrostatic potentials, enhancing binding affinities in enzyme active sites (e.g., PLK1 inhibitors) .

Comparative Data Table

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-Hydroxyethyl) hydrogen glutarate, and how do reaction conditions influence esterification efficiency?

- Methodological Answer : The esterification of glutaric acid with 2-hydroxyethanol can be optimized using acid catalysis (e.g., sulfuric acid) under controlled temperature (60–80°C) and stoichiometric ratios. Kinetic studies show that reactive distillation improves yield by continuously removing water, shifting equilibrium toward ester formation . Key parameters include catalyst concentration (0.5–2.0 mol%), reaction time (4–8 hours), and molar ratios (1:1.2 for acid:alcohol). Secondary data from esterification databases (e.g., HSDB) can validate experimental outcomes .

Q. How can researchers characterize the purity and structural integrity of (2-Hydroxyethyl) hydrogen glutarate using chromatographic techniques?

- Methodological Answer : Reverse-phase HPLC with a C18 column and UV detection (254 nm) is effective for quantifying (2-Hydroxyethyl) hydrogen glutarate in mixtures. Mobile phases of 5 mM H₂SO₄ at 0.5 mL/min and 60°C column temperature achieve baseline separation from precursors like glutaric acid and diesters. Recovery rates >95% (RSD <8%) are achievable with calibration curves spanning 0.1–10 mg/mL .

Q. What are the critical limitations in using FT-IR and NMR for distinguishing (2-Hydroxyethyl) hydrogen glutarate from its homologs?

- Methodological Answer : FT-IR analysis focuses on carbonyl (C=O, ~1730 cm⁻¹) and hydroxyl (-OH, ~3400 cm⁻¹) stretches. However, overlapping peaks with succinate or adipate derivatives require complementary ¹H/¹³C NMR. Key NMR signals include the hydroxyethyl proton (δ 3.6–4.0 ppm) and glutarate methylene protons (δ 2.3–2.5 ppm). Deuterated solvents (e.g., D₂O) mitigate hydrogen-bonding ambiguities .

Advanced Research Questions

Q. How do solvent polarity and hydrogen-bonding networks affect the crystallization of (2-Hydroxyethyl) hydrogen glutarate salts?

- Methodological Answer : X-ray crystallography reveals that intramolecular hydrogen bonds between the hydroxyethyl group and carboxylate stabilize folded conformations in polar solvents (e.g., ethanol/water mixtures). In contrast, nonpolar solvents (e.g., hexane) promote linear conformations. Comparative studies with TMP hydrogen glutarate analogs show identical hydrogen-bonded networks (R²²(8) motifs) despite alkyl chain differences .

Q. What mechanistic insights explain contradictory catalytic data in enzyme-mediated hydrolysis of (2-Hydroxyethyl) hydrogen glutarate?

- Methodological Answer : Lipases (e.g., Candida antarctica) exhibit substrate inhibition at high ester concentrations (>50 mM) due to nonproductive binding. Michaelis-Menten kinetics combined with Lineweaver-Burk plots reveal competitive inhibition (Kᵢ = 12 mM). Adjusting pH (6.5–7.5) and temperature (30–40°C) mitigates this, with turnover numbers (kcat) increasing from 0.8 to 2.1 s⁻¹ .

Q. How can metabolic engineering strategies enhance microbial production of glutarate derivatives like (2-Hydroxyethyl) hydrogen glutarate?

- Methodological Answer : Overexpression of lysine decarboxylase (ldcC) and α-ketoglutarate dehydrogenase in Escherichia coli BM31PER increases glutarate titers to 48 g/L (yield: 0.35 mol/mol glucose). Modular pathway optimization requires balancing NADPH/ATP flux and suppressing byproducts (e.g., cadaverine) via CRISPRi repression. HPLC-MS validates purity (>99%) and quantifies intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.